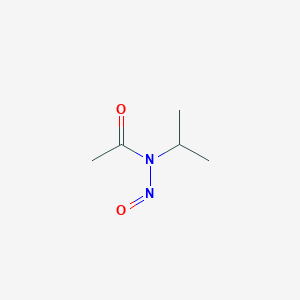

N-Nitroso-N-(propan-2-yl)acetamide

Beschreibung

Eigenschaften

CAS-Nummer |

5211-42-7 |

|---|---|

Molekularformel |

C5H10N2O2 |

Molekulargewicht |

130.15 g/mol |

IUPAC-Name |

N-nitroso-N-propan-2-ylacetamide |

InChI |

InChI=1S/C5H10N2O2/c1-4(2)7(6-9)5(3)8/h4H,1-3H3 |

InChI-Schlüssel |

GNGHPUIMJXSFHY-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)N(C(=O)C)N=O |

Herkunft des Produkts |

United States |

An In-depth Technical Guide to N-Nitroso-N-(propan-2-yl)acetamide (CAS 67809-15-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitroso-N-(propan-2-yl)acetamide, with CAS number 67809-15-8, belongs to the N-nitrosamide class of compounds. This group is of significant interest to the scientific community, particularly in toxicology and drug development, due to the well-established carcinogenic and mutagenic properties of many N-nitroso compounds.[1][2] This technical guide provides a comprehensive overview of the available information on N-Nitroso-N-(propan-2-yl)acetamide, including its chemical properties, a plausible synthetic route, expected analytical data, and a detailed discussion of its toxicological significance based on the known behavior of related N-nitrosamines and N-nitrosamides. Given the limited specific experimental data for this compound, this guide synthesizes information from closely related analogs and the broader class of N-nitroso compounds to provide a robust and scientifically grounded resource.

Chemical and Physical Properties

| Property | Predicted Value/Information | Source/Justification |

| Molecular Formula | C₅H₁₀N₂O₂ | [3] |

| Molecular Weight | 130.15 g/mol | [3] |

| IUPAC Name | N-nitroso-N-(propan-2-yl)acetamide | Chemically derived |

| Appearance | Expected to be a yellow to orange-yellow oil or low-melting solid | Based on the general appearance of N-nitrosamides.[4] |

| Boiling Point | ~240.83°C (rough estimate) | [3] |

| Density | ~1.227 g/cm³ (rough estimate) | [3] |

| Refractive Index | ~1.495 (estimate) | [3] |

| Solubility | Expected to be soluble in organic solvents and moderately soluble in water. | Based on the properties of other small N-nitroso compounds.[1] |

Synthesis and Purification

A standard and plausible method for the synthesis of N-Nitroso-N-(propan-2-yl)acetamide is the nitrosation of its precursor, N-(propan-2-yl)acetamide.

Proposed Synthetic Pathway

The synthesis would involve the reaction of N-(propan-2-yl)acetamide with a nitrosating agent under acidic conditions. Common nitrosating agents include sodium nitrite (NaNO₂) with an acid, or alkyl nitrites such as tert-butyl nitrite (TBN).[5][6]

Step 1: Synthesis of N-(propan-2-yl)acetamide (Precursor)

The precursor can be synthesized by the acylation of propan-2-amine with acetyl chloride or acetic anhydride.[7]

Step 2: Nitrosation of N-(propan-2-yl)acetamide

The N-(propan-2-yl)acetamide is then reacted with a nitrosating agent.

Experimental Protocol (Illustrative)

Materials:

-

N-(propan-2-yl)acetamide

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve N-(propan-2-yl)acetamide in dichloromethane and cool the solution to 0°C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite.

-

While maintaining the temperature at 0°C, add hydrochloric acid dropwise with vigorous stirring.

-

Allow the reaction to stir at 0°C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel and wash the organic layer with cold water, followed by saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Nitroso-N-(propan-2-yl)acetamide.

-

Purification can be achieved by column chromatography on silica gel.

Caption: Proposed two-step synthesis of N-Nitroso-N-(propan-2-yl)acetamide.

Analytical Characterization

While experimental spectra for N-Nitroso-N-(propan-2-yl)acetamide are not available, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to restricted rotation around the N-N bond, many asymmetrical N-nitrosamines exist as a mixture of E/Z rotamers, which can result in two sets of signals in the NMR spectra.[8][9]

-

¹H NMR (Predicted):

-

CH₃ (acetamide): A singlet is expected around δ 2.2-2.7 ppm. Two singlets may be observed due to the presence of rotamers.

-

CH (isopropyl): A septet is expected around δ 4.0-5.0 ppm. Again, two septets may be present.

-

CH₃ (isopropyl): A doublet is expected around δ 1.2-1.6 ppm. Two doublets are possible.

-

-

¹³C NMR (Predicted):

-

C=O (amide): A signal is expected in the range of δ 170-175 ppm.

-

CH₃ (acetamide): A signal is expected around δ 20-25 ppm.

-

CH (isopropyl): A signal is expected around δ 45-55 ppm.

-

CH₃ (isopropyl): A signal is expected around δ 18-22 ppm.

-

Infrared (IR) Spectroscopy

-

N=O stretch: A characteristic absorption band is expected in the range of 1425–1490 cm⁻¹.

-

C=O stretch (amide): A strong absorption band is expected around 1670-1720 cm⁻¹.

-

N-N stretch: An absorption band is expected around 1010–1150 cm⁻¹.

-

C-H stretch (aliphatic): Absorption bands are expected just below 3000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 130. Key fragmentation patterns for N-nitrosamides include:[2][10]

-

Loss of the nitroso group (•NO): A prominent peak at m/z = 100 ([M-30]⁺).

-

Cleavage of the N-N bond: This can lead to various fragment ions.

-

Alpha-cleavage of the alkyl groups attached to the nitrogen.

Analytical Methods for Detection

Given its expected volatility, N-Nitroso-N-(propan-2-yl)acetamide can be detected and quantified using highly sensitive analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for the analysis of volatile nitrosamines. A capillary GC column can be used for separation, followed by detection with a mass spectrometer.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is also highly effective, especially for less volatile or thermally labile nitrosamines. It offers excellent selectivity and sensitivity.[11]

Toxicology and Metabolism

General Toxicity of N-Nitroso Compounds

N-nitroso compounds are a well-established class of potent carcinogens and mutagens.[1][2][12][13] The International Agency for Research on Cancer (IARC) has classified many N-nitrosamines as probable human carcinogens (Group 2A).[2] Their toxicity is primarily attributed to their ability to form DNA adducts following metabolic activation.

Metabolic Activation Pathway

N-nitrosamides and N-nitrosamines require metabolic activation to exert their carcinogenic effects. This process is primarily mediated by cytochrome P450 enzymes in the liver.[1][2] The key step is the α-hydroxylation of one of the alkyl groups attached to the nitrogen atom.[1]

For N-Nitroso-N-(propan-2-yl)acetamide, this would involve the hydroxylation of the isopropyl group. The resulting α-hydroxy nitrosamine is unstable and spontaneously decomposes to form a highly reactive electrophile, a diazonium ion, which can then alkylate nucleophilic sites on DNA bases. This DNA damage, if not repaired, can lead to mutations and initiate carcinogenesis.[1][2]

Caption: Proposed metabolic activation pathway leading to DNA damage.

Safety and Handling

Given that N-Nitroso-N-(propan-2-yl)acetamide is a suspected carcinogen, it should be handled with extreme caution in a laboratory setting.[3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Engineering Controls: All work should be conducted in a well-ventilated fume hood.

-

Disposal: Dispose of all waste containing this compound in accordance with institutional and national regulations for carcinogenic materials.

-

Decomposition: When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx).[3]

Conclusion

N-Nitroso-N-(propan-2-yl)acetamide is a representative member of the N-nitrosamide class of compounds. While specific experimental data for this molecule is scarce, a comprehensive understanding of its properties, synthesis, and biological activity can be derived from the well-established chemistry and toxicology of N-nitroso compounds. Its potential as a carcinogen, mediated by metabolic activation to a DNA-alkylating species, underscores the importance of careful handling and the need for sensitive analytical methods for its detection. This guide provides a foundational understanding for researchers and professionals working with or assessing the risks associated with this and related compounds.

References

-

Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. (2022). PMC. Available at: [Link]

-

Mass spectrometry based fragmentation patterns of nitrosamine compounds. (2022). PubMed. Available at: [Link]

-

Mass spectrometry of N-nitrosamines. (1976). PubMed. Available at: [Link]

-

Some Aspects of the Mass Spectra of.N-Nitrosamines. Canadian Science Publishing. Available at: [Link]

-

Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. (2023). LinkedIn. Available at: [Link]

- Nitrosamines in Pharmaceuticals: Toxicity, Risk Analysis, Chemistry, and Test Methods. (2020). Journal of Pharmaceutical Sciences.

-

N-NITROSO COMPOUNDS. Delaware Health and Social Services. Available at: [Link]

-

Photochemistry of nitroso compounds in solution. VI. Photolysis of N-nitrosamides in acidic media. Canadian Science Publishing. Available at: [Link]

-

N-Nitrosamides. Wikipedia. Available at: [Link]

- Nitrosamines / Ambient Water Quality Criteria. U.S. Environmental Protection Agency.

-

N-Propylacetamide. PubChem. Available at: [Link]

-

NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. (2022). PMC. Available at: [Link]

- Efficient synthesis of pharmaceutical relevant N-nitrosamines under flow reaction conditions.

- Nitrogen-15 NMR chemical shift ranges for oxime, nitro, and nitroso...

- Synthesis, Structural Studies and Desilylation Reactions of Some N-2-(Trimethylsilyl)

-

SYNTHESIS, CHARACTERIZATION AND TRACE LEVEL QUANTITATIVE DETERMINATION OF CRITICAL NITROSAMINE IMPURITY IN RIVAROXABAN DRUG. Rasayan Journal of Chemistry. Available at: [Link]

-

Synthesis and Characterization of N-Nitroso-3-morpholinosydnonimine as NO Radical Donor. (2024). MDPI. Available at: [Link]

-

Toxicological profile for N-Nitrosodi-n-propylamine. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

- Literature and experimental reactivity data: a case study with N-nitrosamines. (2024). University of Leeds.

Sources

- 1. N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals - Amerigo Scientific [amerigoscientific.com]

- 2. Mass spectrometry of N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-NITROSO-N-PROPYLACETAMIDE CAS#: 67809-15-8 [chemicalbook.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. schenautomacao.com.br [schenautomacao.com.br]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure of Nitrosamine Drug Impurities and Implications for Chemical Analysis [acanthusresearch.com]

- 10. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. researchgate.net [researchgate.net]

- 13. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

Whitepaper: The Molecular Mechanics of Nitrosamide-Induced DNA Alkylation

Executive Summary

Nitrosamides (e.g., N-methyl-N-nitrosourea [MNU], N-methyl-N'-nitro-N-nitrosoguanidine [MNNG]) are potent alkylating agents with profound implications in both oncology—as chemotherapeutic drugs—and toxicology, as potent mutagens. Unlike their structural cousins, the nitrosamines, which require complex enzymatic bioactivation, nitrosamides possess intrinsic chemical instability that allows them to act as direct alkylating agents in physiological environments[1]. This whitepaper provides an in-depth mechanistic analysis of nitrosamide decomposition, the kinetics of DNA adduct formation, and the self-validating analytical methodologies required to quantify these transient molecular events.

Chemical Kinetics: Spontaneous Decomposition vs. Enzymatic Bioactivation

The fundamental divergence in the mechanism of action between nitrosamines and nitrosamides lies in their activation energy barriers. Nitrosamines require metabolic activation—specifically

In stark contrast, nitrosamides feature an electron-withdrawing group (such as a carbonyl in nitrosoureas) adjacent to the nitrosated nitrogen. This structural configuration renders the molecule highly susceptible to spontaneous protolytic decomposition. In aqueous environments at physiological pH (>7.0), nitrosamides spontaneously hydrolyze to form a diazohydroxide intermediate, which rapidly loses a hydroxyl ion to generate a highly electrophilic alkyldiazonium ion[1].

Fig 1: Spontaneous decomposition of nitrosamides into reactive alkylating species in aqueous media.

Recent toxicological models also propose a "processive oxidation hypothesis," wherein CYP450 enzymes may retain standard nitrosamines within their active sites, oxidizing them directly into more stable nitrosamides. This mechanism would allow the reactive species to survive the hydrolytic environment of the cytosol and successfully reach the nucleus to alkylate DNA[3].

The Molecular Dynamics of DNA Alkylation

Once generated, the alkyldiazonium ion (

If the diazonium ion reacts directly with a DNA nucleophile, it follows an

Quantitative Distribution of Nitrosamide DNA Adducts

The specific site of alkylation dictates the biological consequence. The table below summarizes the primary DNA adducts formed by methylating nitrosamides (e.g., MNU).

| DNA Alkylation Adduct | Relative Abundance | Mutagenic Consequence | Primary Repair Mechanism |

| ~65-70% | Low (Spontaneous depurination leads to AP sites) | Base Excision Repair (BER) | |

| ~6-8% | High (Mispairs with Thymine; GC | Direct Reversal (MGMT) | |

| ~8-10% | Moderate (Steric hindrance blocks DNA replication) | Base Excision Repair (BER) |

Note: While

Self-Validating Experimental Protocol: In Vitro DNA Adduct Quantification

To accurately map the DNA alkylation profile of a novel nitrosamide, researchers must employ highly controlled in vitro assays. As a Senior Application Scientist, I mandate the use of a stable-isotope dilution LC-ESI-MS/MS workflow. This protocol is designed as a self-validating system , ensuring that artifactual degradation during sample preparation does not compromise quantitative integrity.

Step-by-Step Methodology & Causality

Step 1: Reaction Initiation in a Physiological Matrix

-

Action: Incubate 1 mg of purified calf thymus DNA with 1 mM of the target nitrosamide in a 50 mM Tris-HCl buffer (pH 7.4) at 37°C for 2 hours.

-

Causality: Nitrosamides are highly stable at acidic pH but degrade rapidly at neutral/alkaline pH. Maintaining a strict pH of 7.4 mimics the physiological environment, triggering the spontaneous generation of the diazonium ion at a biologically relevant kinetic rate.

Step 2: Reaction Quenching and Macromolecular Isolation

-

Action: Terminate the reaction by adding 0.1 volumes of 3 M sodium acetate (pH 5.2) followed by 2.5 volumes of ice-cold absolute ethanol. Centrifuge at 14,000 x g to pellet the DNA.

-

Causality: The rapid shift to an acidic pH (5.2) immediately halts further nitrosamide decomposition. Ethanol precipitation effectively isolates the macromolecular DNA from unreacted nitrosamide and small-molecule degradation byproducts (e.g., methanol, formaldehyde).

Step 3: Internal Standardization (The Self-Validation Core)

-

Action: Resuspend the DNA pellet in LC-MS grade water and spike with known concentrations of heavy-isotope labeled internal standards (e.g.,

- -

Causality: Spiking the internal standards prior to enzymatic hydrolysis is critical. It ensures that any subsequent analyte losses—whether due to incomplete enzymatic digestion or ion suppression during mass spectrometry—are proportionally experienced by the heavy isotopes. This allows for absolute, recovery-corrected quantification.

Step 4: Enzymatic Hydrolysis

-

Action: Digest the DNA into single nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase at 37°C for 4 hours.

-

Causality: Enzymatic digestion is strictly preferred over thermal or acidic hydrolysis (e.g., perchloric acid). Acidic conditions can artificially depurinate

-alkylated bases and chemically degrade fragile

Step 5: LC-ESI-MS/MS Analysis

-

Action: Separate the nucleosides via reversed-phase HPLC (C18 column) and quantify using a triple quadrupole mass spectrometer operating in positive Multiple Reaction Monitoring (MRM) mode.

-

Causality: MRM provides the extreme selectivity and sensitivity required to distinguish trace alkylated adducts (often present at 1 adduct per

normal bases) from the overwhelming abundance of unmodified nucleosides.

Fig 2: Self-validating LC-MS/MS workflow for quantifying DNA alkylation adducts.

Cellular Response: Damage Tolerance and Repair Mechanisms

The biological fate of a cell exposed to nitrosamides depends entirely on the efficiency of its DNA repair machinery. The cell deploys divergent repair pathways based on the specific regiochemistry of the alkylation event[4].

-

Direct Reversal by MGMT: The highly mutagenic

-alkylguanine adduct is repaired by -

Base Excision Repair (BER): Adducts like

-methylguanine and

Fig 3: Divergent cellular DNA repair pathways activated by specific alkylation adducts.

Implications in Drug Development

Understanding this mechanism of action is paramount for drug development. The class of nitrosamides includes vital chemotherapeutic agents, such as the chloroethylating drugs carmustine and lomustine, as well as the methylating agent streptozotocin[4]. These drugs are designed to intentionally overwhelm the MGMT and BER repair capacities of rapidly dividing glioblastomas and pancreatic cancers, inducing catastrophic DNA cross-linking and apoptosis. However, the exact same

References

-

Radical Mechanisms in Nitrosamine- and Nitrosamide-Induced Whole-Genome Gene Expression Modulations in Caco-2 Cells , Toxicological Sciences (Oxford Academic), 2010. 1

-

DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways , International Journal of Molecular Sciences (PMC, NIH), 2023. 4

-

An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants , ACS Publications, 2021. 2

-

Evaluation of Nitrosamide Formation in the Cytochrome P450 Mediated Metabolism of Tobacco-Specific Nitrosamines , Chemical Research in Toxicology (PMC, NIH), 2017. 3

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Evaluation of Nitrosamide Formation in the Cytochrome P450 Mediated Metabolism of Tobacco-Specific Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Toxicology and Mechanism of N-Substituted N-Nitrosoacetamides

Topic: Toxicological Data and Mechanistic Profiling of N-Substituted N-Nitrosoacetamides Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary

N-substituted N-nitrosoacetamides (e.g., N-nitroso-N-methylacetamide, NMNA) represent a distinct subclass of N-nitroso compounds (NOCs) characterized by their direct-acting alkylating potential . Unlike N-nitrosamines (such as NDMA), which require metabolic activation via Cytochrome P450 enzymes to exert genotoxicity, N-nitrosoacetamides are chemically unstable nitrosamides. They undergo spontaneous hydrolysis at physiological or basic pH to generate reactive diazonium ions.

This guide provides a technical deep-dive into the physicochemical instability, decomposition kinetics, and toxicological profile of this class. It highlights the critical distinction in carcinogenic mode of action—specifically the induction of site-of-contact tumors (e.g., forestomach, skin) versus the systemic hepatic tumors typical of nitrosamines.

Chemical Basis of Toxicity

The toxicity of N-nitrosoacetamides is governed by their electrophilic reactivity. Structurally, the presence of the electron-withdrawing carbonyl group adjacent to the nitroso nitrogen destabilizes the N-N bond, facilitating nucleophilic attack.

Decomposition Mechanism

The primary driver of toxicity is the base-catalyzed hydrolysis of the amide bond. This reaction proceeds rapidly at pH > 7.0 and significantly at physiological pH (7.4), releasing the ultimate carcinogen (alkyldiazonium ion) without enzymatic assistance.

Key Pathway:

-

Nucleophilic Attack: Hydroxide ion attacks the carbonyl carbon.

-

Cleavage: Release of acetate and the unstable alkyldiazotate.

-

Diazo Formation: Rapid loss of hydroxide from the diazotate yields the alkyldiazonium ion.

-

Alkylation: The diazonium ion collapses to a carbocation (carbonium ion) or reacts directly with nucleophilic centers on DNA (e.g.,

-guanine,

Visualization of Decomposition Pathway

The following diagram illustrates the hydrolytic decomposition of N-nitroso-N-methylacetamide (NMNA) leading to DNA alkylation.

Toxicological Profile

Acute Toxicity and Local Irritation

N-nitrosoacetamides are potent irritants and necrotizing agents. Due to their rapid decomposition, they cause severe tissue damage at the site of application.

-

Systemic Toxicity: While specific LD50 values for NMNA are less commonly cited in modern regulatory filings compared to NDMA, historical data places the acute oral LD50 of related nitrosamides (like N-nitroso-N-methylurea) in the range of 100–200 mg/kg in rats, significantly lower than the parent acetamides.

-

Local Toxicity: Oral administration often results in severe inflammation and necrosis of the forestomach and esophagus in rodents.

Genotoxicity (Mutagenicity)

The genotoxic profile of N-nitrosoacetamides differs fundamentally from nitrosamines in standard assays.

-

Ames Test (Salmonella typhimurium):

-

Result: Strongly positive.

-

Activation Requirement: Direct-acting. Positive without S9 metabolic activation.

-

Strain Specificity: Highly mutagenic in strains sensitive to base-pair substitutions (e.g., TA1535 ), consistent with

-guanine alkylation.[1]

-

-

Mechanism: The formation of

-methylguanine (

Carcinogenicity

N-nitrosoacetamides are established carcinogens with a "Site-of-Contact" profile.

| Compound | Primary Target Organ (Rat) | Route of Admin | Mechanism Note |

| N-nitroso-N-methylacetamide | Forestomach, Esophagus | Oral (Gavage/Water) | Local decomposition releases diazonium ion directly into epithelial tissue. |

| N-nitroso-N-ethylacetamide | Forestomach, Liver (minor) | Oral | Similar to methyl analog but ethylating agent (forms |

| N-nitrosodimethylamine (Comparator) | Liver (Centrilobular) | Oral/Inhalation | Requires hepatic CYP2E1 activation; systemic carcinogen. |

Key Insight: The induction of forestomach tumors in rats by NMNA is a hallmark of direct-acting alkylating agents that decompose in the acidic/neutral environment of the stomach lining before reaching systemic circulation.

Structure-Activity Relationships (SAR)

The stability and potency of N-substituted N-nitrosoacetamides depend on the steric and electronic nature of the N-alkyl group and the acyl moiety.

-

N-Alkyl Chain Length:

-

Methyl (NMNA): Highest alkylating potential per mole; generates methyl diazonium. Most potent mutagen in this series.

-

Ethyl/Butyl: Reactivity decreases slightly with chain length due to steric hindrance and lower stability of the resulting carbocation intermediates relative to the methyl cation's reactivity profile in DNA substitution.

-

-

Acyl Group Influence:

-

The acetyl group (

) makes the amide nitrogen a poor leaving group compared to the urea moiety in nitrosoureas, but sufficient for base-catalyzed hydrolysis. -

Modification with electron-withdrawing groups on the acyl chain (e.g., trifluoroacetyl) drastically increases hydrolytic instability, often making the compound too unstable to isolate.

-

Experimental Protocols

Protocol A: Stability and Half-Life Determination

Purpose: To determine the hydrolytic stability of a suspected N-nitrosoacetamide impurity under physiological conditions.

Reagents:

-

Phosphate Buffered Saline (PBS), pH 7.4.

-

0.1 M NaOH (for forced degradation).

-

HPLC-UV/Vis or LC-MS grade Acetonitrile.

Workflow:

-

Preparation: Prepare a 1 mM stock solution of the N-nitrosoacetamide in cold acetonitrile.

-

Incubation: Spike stock into PBS (pH 7.4) at

to a final concentration of 10 -

Sampling: Aliquot samples at t = 0, 15, 30, 60, 120, and 240 minutes. Quench immediately with cold acidic buffer (pH 3.0) or analyze directly if using real-time UV.

-

Analysis: Monitor the disappearance of the characteristic N-nitroso absorption band (

nm) or the parent mass via LC-MS. -

Calculation: Plot

vs. time. The slope

Protocol B: Modified Ames Test for Direct-Acting Nitrosamides

Purpose: To distinguish direct-acting nitrosamides from indirect-acting nitrosamines.

Workflow Diagram:

Risk Assessment Data Summary

The following table contrasts the toxicological metrics of N-nitroso-N-methylacetamide with the standard reference N-nitrosodimethylamine.

| Parameter | N-Nitroso-N-methylacetamide (NMNA) | N-Nitrosodimethylamine (NDMA) |

| Chemical Class | Nitrosamide | Nitrosamine |

| Activation | Direct-acting (pH dependent hydrolysis) | Indirect (CYP2E1 metabolism) |

| Stability (pH 7.4) | Unstable ( | Stable (Indefinite) |

| Primary Tumor Site | Forestomach, Esophagus (Local) | Liver, Kidney, Lung (Systemic) |

| Ames Test | Positive (-S9 and +S9) | Positive (+S9 only) |

| Key DNA Adduct | ||

| Risk Category | High Potency Mutagenic Carcinogen | High Potency Mutagenic Carcinogen |

Regulatory Note: For drug impurities, N-nitrosoacetamides are treated as part of the "Cohort of Concern" (ICH M7). Due to their direct reactivity, Acceptable Intakes (AIs) are often derived strictly from carcinogenic potency (TD50) data or read-across from N-nitroso-N-methylurea if specific data is absent.

References

-

Lijinsky, W. (1987). Structure-activity relations in carcinogenesis by N-nitroso compounds. Cancer Metastasis Reviews, 6(3), 301–356.

-

IARC Monographs. (1978). Some N-nitroso Compounds. International Agency for Research on Cancer.

-

Montesano, R., et al. (1980). Alkylation of DNA and carcinogenicity of N-nitroso compounds. Journal of Toxicology and Environmental Health, 6(5-6), 1001-1008.

-

Thresher, A., et al. (2020). Are all nitrosamines concerning? A review of mutagenicity and carcinogenicity data. Regulatory Toxicology and Pharmacology, 116, 104749.

-

US FDA. (2024). Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs). Guidance for Industry.

Sources

Whitepaper: Mechanistic Profiling and Analytical Workflows for the Direct-Acting Carcinogen N-nitroso-N-isopropylacetamide

Executive Summary

In the landscape of genotoxic impurities, N-nitroso compounds (NOCs) represent a critical cohort of concern for toxicologists and drug development professionals. While traditional dialkylnitrosamines typically require metabolic activation via cytochrome P450 enzymes (e.g., CYP2E1) to exert their mutagenic effects[1], N-nitroso-N-alkylacetamides belong to a distinct and highly reactive subclass: the nitrosamides.

This technical guide provides an in-depth analysis of N-nitroso-N-isopropylacetamide , a direct-acting carcinogen. By dissecting its spontaneous hydrolysis pathways, unique DNA alkylation profile, and the self-validating experimental protocols required for its quantification, we equip researchers with the mechanistic grounding necessary to assess its toxicological risk accurately.

Mechanistic Basis of Direct-Acting Carcinogenicity

The fundamental danger of N-nitroso-N-isopropylacetamide lies in its chemical instability under physiological conditions. The presence of the electron-withdrawing acetyl group adjacent to the N-nitroso moiety severely destabilizes the molecule. Consequently, upon exposure to aqueous media at pH 7.4, the compound undergoes spontaneous hydrolysis without the need for enzymatic α-hydroxylation[2].

This hydrolysis yields the isopropyl diazonium ion , a highly reactive electrophile. The behavior of this secondary diazonium ion differs markedly from primary diazonium ions (such as the methyl diazonium ion). Kinetic models reveal that the isopropyl diazonium ion has a slower relative alkylation rate compared to methyl or ethyl diazonium ions due to increased steric hindrance[3].

However, this steric bulk fundamentally alters its regioselectivity when attacking DNA. While smaller alkylating agents preferentially attack the N7 position of guanine (a "soft" nucleophile), the isopropyl diazonium ion exhibits a significant propensity to alkylate exocyclic amino groups—such as the N2 position of guanine—alongside the highly mutagenic O6 position[4]. The resulting bulky DNA adducts (e.g., N2-isopropylguanine) present severe steric blocks to DNA polymerases, leading to replication stalling, while O6-isopropylguanine directly induces G:C to A:T transition mutations[4].

Pathway of spontaneous hydrolysis and subsequent DNA alkylation by the isopropyl diazonium ion.

Quantitative Adduct Profiling

To understand the toxicodynamics of the isopropyl diazonium ion, we must quantify its interaction with DNA bases. Table 1 summarizes the relative reactivity and biological consequences of the adducts formed by various diazonium species.

Table 1: Comparative Reactivity and Adduct Distribution of Alkyl Diazonium Ions on DNA

| Alkylating Species | Primary DNA Adducts | Relative Alkylation Rate | Primary Biological Consequence |

| Methyl Diazonium | N7-guanine (>70%), O6-guanine | High | High mutagenicity via O6-mispairing |

| Ethyl Diazonium | N7-guanine, O6-guanine, N3-adenine | Moderate | Moderate mutagenicity & strand breaks |

| Isopropyl Diazonium | O6-guanine, N2-guanine, N7-guanine | Low (Sterically hindered) | Severe polymerase block (N2), Mispairing (O6) |

Data synthesized from established kinetic models of secondary diazonium ions[3][4].

Self-Validating Experimental Methodologies

Standard toxicological assays must be rigorously adapted when evaluating direct-acting nitrosamides. Below are field-proven, self-validating protocols designed by application scientists to eliminate false negatives and matrix interference.

Protocol 1: Modified Ames Test for Direct-Acting Electrophiles

Causality Check: Standard Ames tests often incorporate rat liver S9 fractions to simulate mammalian metabolism. For N-nitroso-N-isopropylacetamide, S9 must be strictly omitted . The proteins and nucleophiles present in the S9 homogenate will prematurely scavenge the spontaneously formed isopropyl diazonium ion, leading to artificial detoxification and a false-negative readout.

-

Strain Preparation: Culture Salmonella typhimurium strains TA100 and TA1535 (sensitive to base-pair substitutions) overnight.

-

Compound Solubilization: Dissolve N-nitroso-N-isopropylacetamide in anhydrous DMSO immediately prior to use. (Causality: Aqueous solvents will trigger premature hydrolysis before the compound reaches the bacterial DNA).

-

Self-Validation Step (Time-Course Decay): Run a parallel control where the compound is pre-incubated in pH 7.4 phosphate buffer for 2 hours before adding bacteria. (Validation: A significant drop in mutagenic colonies in this arm validates the assay's sensitivity to the compound's short half-life, proving it is a direct-acting agent).

-

Plating & Incubation: Combine 0.1 mL bacterial culture, test compound (without S9), and top agar. Pour onto minimal glucose agar plates and incubate at 37°C for 48 hours.

Protocol 2: LC-MS/MS Quantification of Isopropyl-DNA Adducts

Causality Check: Detecting bulky alkyl adducts requires extreme sensitivity. We employ a stable isotope dilution strategy using 15N-labeled standards to correct for ion suppression during electrospray ionization (ESI) and variable extraction recoveries.

-

In Vitro Alkylation: Incubate 1 mg of calf thymus DNA with 1 mM N-nitroso-N-isopropylacetamide in 100 mM phosphate buffer (pH 7.4) at 37°C for 4 hours.

-

Enzymatic Digestion: Add DNase I, nuclease P1, and alkaline phosphatase. Incubate at 37°C for 12 hours. (Causality: This complete digestion reduces the DNA polymer to single nucleosides, making the bulky adducts accessible for mass spectrometric detection).

-

Self-Validation Step (Isotope Spiking): Spike the digest with 50 fmol of [15N5]-O6-isopropylguanosine as an internal standard. (Validation: Tracking the recovery rate of this heavy isotope ensures that any signal loss due to matrix effects is mathematically corrected in the final quantification).

-

Solid-Phase Extraction (SPE): Load the sample onto an Oasis HLB SPE cartridge. Wash with 5% methanol to remove unmodified nucleosides and buffer salts. Elute the hydrophobic isopropyl adducts with 80% methanol. (Causality: SPE is critical to prevent the massive excess of normal nucleosides from saturating the MS detector).

-

LC-ESI-MS/MS Analysis: Inject the eluate into a triple quadrupole mass spectrometer operating in positive Multiple Reaction Monitoring (MRM) mode. Monitor the specific mass transitions for the isopropyl adducts (e.g.,[M+H]+ → [M+H - deoxyribose]+).

Self-validating LC-MS/MS workflow for the quantification of isopropyl-DNA adducts.

References

-

Determinants of Selectivity in Alkylation of Nucleosides and DNA by Secondary Diazonium Ions: Evidence for, and Consequences of American Chemical Society (ACS)[Link]

-

Nitrosamines EMEA-H-A5(3)-1490 - Assessment Report European Medicines Agency (EMA)[Link]

-

Oxidation of Methyl and Ethyl Nitrosamines by Cytochromes P450 2E1 and 2B1 National Institutes of Health (NIH) / PMC[Link]

-

The Nitrosamine “Saga”: Lessons Learned from Five Years of Scrutiny American Chemical Society (ACS) Publications[Link]

Sources

Synthesis of N-Nitroso-N-isopropylacetamide: A Comprehensive Technical Guide

Executive Summary

N-nitrosoamides (N-alkyl-N-nitrosoamides) are highly reactive, synthetically valuable intermediates used extensively as precursors for diazoalkanes and as model substrates in pharmaceutical impurity profiling. Recently, the regulatory scrutiny of nitrosamine impurities—such as those found in1—has highlighted the critical need for robust methodologies to synthesize and analyze N-nitroso derivatives of secondary amides[1].

Synthesizing N-nitroso-N-isopropylacetamide requires a meticulously controlled two-phase approach: the initial nucleophilic acylation of isopropylamine to form the stable precursor N-isopropylacetamide, followed by a rigorously anhydrous nitrosation step to yield the target N-nitrosoamide.

Figure 1: Synthetic workflow for N-nitroso-N-isopropylacetamide.

Mechanistic Rationale: The Challenge of Amide Nitrosation

The nitrosation of secondary amides presents a distinct kinetic barrier compared to the nitrosation of secondary amines. In secondary amines, the nitrogen lone pair is highly localized and nucleophilic, readily attacking electrophilic nitrosonium ions (NO⁺) generated in standard aqueous acidic conditions (2)[2].

Conversely, the nitrogen lone pair in secondary amides (like N-isopropylacetamide) undergoes significant resonance delocalization with the adjacent carbonyl group. This delocalization drastically reduces the nucleophilicity of the amide nitrogen (3)[3]. Standard aqueous nitrite solutions are generally insufficient for this transformation because the competing hydrolysis of the nitrosating agent outpaces the slow nucleophilic attack by the amide (4)[4]. Therefore, highly active, anhydrous nitrosating systems must be employed.

Figure 2: Mechanistic pathway of secondary amide nitrosation.

Phase I: Synthesis of the Precursor (N-isopropylacetamide)

Causality & Design: The synthesis relies on a highly exothermic nucleophilic acyl substitution. Isopropylamine is reacted with an acylating agent (acetic anhydride or acetyl chloride). Dichloromethane (DCM) is utilized as an aprotic solvent to moderate the reaction, while strict thermal control (0 °C) prevents the volatilization of the low-boiling isopropylamine and suppresses side reactions (5)[5].

Step-by-Step Protocol: Acylation of Isopropylamine

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, a pressure-equalizing addition funnel, and an argon inlet.

-

Reagent Loading: Dissolve 59.1 g (1.0 mol) of isopropylamine in 100 mL of anhydrous DCM. Cool the vessel to 0 °C using an ice-water bath.

-

Acylation: Place 102.1 g (1.0 mol) of acetic anhydride in the addition funnel. Add dropwise over 60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Maturation: Remove the ice bath and allow the reaction to stir at ambient temperature (20 °C) for 3 hours.

-

System Validation: Spot the reaction mixture on a silica TLC plate. A negative ninhydrin stain confirms the complete consumption of the primary amine.

-

Workup: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 × 50 mL). Self-Validation: Check the pH of the final aqueous wash; it must be > 7 to ensure complete neutralization of the acetic acid byproduct. Follow with a brine wash (50 mL).

-

Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. N-isopropylacetamide is obtained as a colorless liquid.

Phase II: N-Nitrosation Methodologies

Because N-nitrosoamides are thermally labile and photochemically sensitive (prone to denitrosation or rearrangement), all nitrosation protocols must be executed at sub-ambient temperatures (≤ 0 °C) and protected from direct light (3)[3].

Method A: The White Method (Dinitrogen Tetroxide)

Pioneered by E. H. White, this is the gold standard for synthesizing N-alkyl-N-nitrosamides. N₂O₄ acts as an anhydrous source of NO⁺, while an auxiliary base (sodium acetate) drives the reaction by neutralizing the generated nitric acid (6)[6].

-

Preparation: In a light-shielded 250 mL flask, dissolve 10.1 g (0.1 mol) of N-isopropylacetamide in 50 mL of anhydrous DCM containing 24.6 g (0.3 mol) of anhydrous sodium acetate.

-

Nitrosation: Cool the suspension to 0 °C. Introduce a solution of 13.8 g (0.15 mol) of N₂O₄ in 20 mL of DCM dropwise over 30 minutes.

-

Reaction: Stir the heterogeneous mixture at 0 °C for 2 hours.

-

Quenching & Workup: Pour the mixture into 100 mL of ice water. Separate the organic layer, wash with ice-cold 5% NaHCO₃, and dry over MgSO₄.

-

Isolation: Concentrate under a vacuum at a temperature strictly ≤ 15 °C. Store the resulting N-nitroso-N-isopropylacetamide at -20 °C in the dark.

Method B: The NaNO₂ / Acetic Anhydride System

For facilities lacking specialized gas-handling equipment for N₂O₄, the NaNO₂/Ac₂O system provides a highly effective, bench-stable alternative. This combination generates acetyl nitrite and dinitrogen trioxide (N₂O₃) in situ under mild, heterogeneous conditions (7)[7].

-

Setup: In a light-shielded flask, dissolve 10.1 g (0.1 mol) of N-isopropylacetamide in 50 mL of anhydrous DCM. Add 30.6 g (0.3 mol) of acetic anhydride.

-

Reagent Addition: Cool the mixture to 0 °C. Add 20.7 g (0.3 mol) of finely ground, anhydrous sodium nitrite (NaNO₂) in small portions to maintain a controlled generation of the nitrosating species.

-

Maturation: Allow the reaction to stir at 0 °C to 10 °C for 4 to 6 hours.

-

System Validation: The formation of the N-nitrosoamide is accompanied by a distinct greenish-yellow tint in the organic phase. TLC visualization using Griess reagent will confirm the presence of the N-nitroso group.

-

Workup: Filter off the unreacted inorganic salts. Wash the filtrate with ice-cold saturated NaHCO₃ until the aqueous phase reaches pH 8. Dry the organic layer over Na₂SO₄ and concentrate under high vacuum at ≤ 15 °C.

Quantitative Data & Comparative Analysis

The table below summarizes the operational parameters and yields of the two primary nitrosation methodologies.

| Parameter | Method A (White Method / N₂O₄) | Method B (NaNO₂ / Ac₂O) |

| Active Nitrosating Agent | Dinitrogen tetroxide (N₂O₄) | Acetyl nitrite / N₂O₃ (in situ) |

| Reaction Temperature | 0 °C | 0 °C to 10 °C |

| Reaction Time | 2 hours | 4 - 6 hours |

| Typical Yield | 85% - 95% | 75% - 85% |

| Primary Byproducts | Nitric acid (neutralized by NaOAc) | Sodium acetate, Acetic acid |

| Safety & Handling Profile | High risk (Requires handling toxic N₂O₄ gas) | Moderate risk (Utilizes solid NaNO₂) |

Analytical Validation & Safety Protocols

N-nitroso compounds are potent alkylating agents and suspected carcinogens. All manipulations must be performed in a Class II fume hood using appropriate personal protective equipment (nitrile gloves, lab coat, safety goggles).

Decontamination: Any glassware contaminated with N-nitroso-N-isopropylacetamide should be cleaned using a solution of hydrogen bromide (HBr) in acetic acid. This specific reagent combination forces the rapid denitrosation and destruction of the N-nitroso core, rendering the residue safe for standard disposal (3)[3].

References

1.2 - Cardiff University 2.7 - ResearchGate 3.4 - PMC 4.3 - Thieme Connect 5.1 - Aquigen Bio Sciences 6. 6 - Scribd 7.5 - BenchChem

Sources

- 1. N-Nitroso Belumosudil | CAS NO: NA | In Stock [aquigenbio.com]

- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Isopropylacetamide | High-Purity Reagent | RUO [benchchem.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

metabolic independence of N-nitroso-N-isopropylacetamide genotoxicity

Title: Metabolic Independence of N-Nitroso-N-isopropylacetamide (NIPAM-NO) Genotoxicity: A Technical Guide to Direct-Acting Alkylation Assays

Executive Summary

In the context of pharmaceutical risk assessment and the evaluation of Nitrosamine Drug Substance-Related Impurities (NDSRIs), distinguishing between compounds that require metabolic activation and those that are direct-acting is critical for accurate genotoxicity profiling. N-nitroso-N-isopropylacetamide (NIPAM-NO) belongs to the class of N-nitrosoamides. Unlike standard N-nitrosamines (e.g., N-nitrosodimethylamine, NDMA), which require cytochrome P450 (CYP450) mediated α-hydroxylation to become reactive, N-nitrosoamides are direct-acting electrophiles[1].

This technical whitepaper outlines the mechanistic causality behind the metabolic independence of NIPAM-NO, details the specialized self-validating experimental workflows required to assess its genotoxicity (specifically bypassing S9 metabolic activation), and provides a framework for interpreting the resulting DNA adduct data.

Mechanistic Causality: Bypassing Cytochrome P450

The structural divergence between N-nitrosamines and N-nitrosoamides dictates their activation pathways. Standard dialkyl nitrosamines are relatively stable in aqueous environments; they require enzymatic oxidation (typically by CYP2E1 or CYP2A6) at the α-carbon to form an unstable α-hydroxylnitrosamine, which subsequently collapses into a DNA-reactive diazonium ion[2],[3].

Conversely, NIPAM-NO possesses an electron-withdrawing carbonyl group adjacent to the N-nitroso nitrogen. This structural feature significantly destabilizes the N–N bond. In nucleophilic or aqueous environments at physiological pH (pH 7.4), N-nitrosoamides undergo spontaneous hydrolysis[1],[4]. The molecule rapidly decomposes to yield the corresponding carboxylic acid derivative and a highly reactive isopropyl diazonium ion, with a half-life often measured in mere minutes[1].

Because the generation of the ultimate mutagenic species (the diazonium ion) is driven by spontaneous solvolysis rather than enzymatic catalysis, NIPAM-NO exhibits complete metabolic independence .

Comparative activation pathways of N-nitrosamines vs. direct-acting N-nitrosoamides.

Experimental Design: The Self-Validating Ames Protocol

When testing NIPAM-NO via the Bacterial Reverse Mutation Assay (Ames Test), standard protocols utilizing rat liver S9 homogenate can actually yield false negatives or artificially suppressed revertant counts.

The Causality of S9 Omission: Rat liver S9 mix is rich in exogenous nucleophiles, off-target proteins, and scavenging molecules such as glutathione. Because the isopropyl diazonium ion generated by NIPAM-NO is highly electrophilic and short-lived, introducing S9 mix provides competing nucleophilic targets that scavenge the diazonium ion before it can penetrate the bacterial cell wall and alkylate the Salmonella DNA. Therefore, testing must prioritize the -S9 (minus S9) conditions using a neutral phosphate buffer to facilitate spontaneous hydrolysis while preserving the electrophile for DNA interaction.

To ensure the assay is a self-validating system, the experimental design must include:

-

Direct-Acting Positive Control: (e.g., N-methyl-N-nitrosourea, MNU) to validate the tester strain's sensitivity to spontaneous alkylation without S9.

-

S9-Dependent Positive Control: (e.g., 2-Aminoanthracene or NDMA) run in parallel +S9 plates to prove the metabolic competence of the S9 batch, confirming that the lack of S9 requirement for NIPAM-NO is a property of the test article, not an assay failure.

Direct-acting bacterial reverse mutation assay workflow omitting S9 metabolic activation.

Step-by-Step Methodology: Direct-Acting Ames Test

The following protocol utilizes a pre-incubation methodology to maximize the exposure of the bacteria to the short-lived diazonium ion generated by NIPAM-NO.

Step 1: Preparation of Tester Strains

-

Inoculate nutrient broth with Salmonella typhimurium strains TA1535 and TA100 (strains highly sensitive to base-pair substitutions via alkylation).

-

Incubate overnight at 37°C with shaking (approx. 150 rpm) until the culture reaches a density of

CFU/mL (OD600 ≈ 1.0).

Step 2: Pre-Incubation Mixture (-S9 Condition)

-

To a sterile glass tube, add:

- of the overnight bacterial culture.

- of 0.2 M Sodium Phosphate Buffer (pH 7.4). Crucial: Do not use S9 mix.

-

of NIPAM-NO dissolved in DMSO (at varying concentration gradients, e.g., 10, 33, 100, 333, 1000

-

Vortex gently and incubate the mixture at 37°C for 20 minutes. This step allows the NIPAM-NO to hydrolyze in the aqueous buffer and directly alkylate the bacterial DNA.

Step 3: Top Agar Overlay

-

Add

of molten Top Agar (maintained at 45°C, supplemented with trace amounts of histidine and biotin) to the pre-incubation tube. -

Vortex immediately and pour the contents onto a Minimal Glucose Agar (MGA) plate.

-

Allow the agar to solidify on a level surface.

Step 4: Incubation and Quantitation

-

Invert the plates and incubate at 37°C for 48 to 72 hours.

-

Count the revertant colonies using an automated colony counter. A positive mutagenic response is defined as a dose-dependent increase in revertant colonies

-fold over the vehicle control.

Quantitative Data Interpretation & DNA Adduct Profiling

Because NIPAM-NO is metabolically independent, its mutagenic profile sharply contrasts with standard nitrosamines. The table below illustrates a representative comparative data set demonstrating the metabolic independence of NIPAM-NO versus NDMA.

Table 1: Comparative Mutagenic Potency in S. typhimurium TA1535 (Revertants/Plate)

| Test Article | Concentration ( | -S9 (Phosphate Buffer) | +S9 (Rat Liver Homogenate) | Interpretation |

| Vehicle (DMSO) | Baseline spontaneous reversion | |||

| NDMA | S9-Dependent (Requires CYP450) | |||

| NIPAM-NO | Direct-Acting (S9 suppresses signal) | |||

| NIPAM-NO | Direct-Acting (S9 suppresses signal) | |||

| MNU (Pos. Control) | N/A | Validates -S9 direct alkylation |

*Note the suppression of revertant counts in the +S9 condition for NIPAM-NO, caused by nucleophilic scavenging of the isopropyl diazonium ion by S9 proteins and glutathione.

Adduct Profiling:

The primary mechanism of genotoxicity for NIPAM-NO is the direct transfer of an isopropyl group to DNA bases. LC-MS/MS quantification typically reveals high levels of N7-isopropylguanine (a highly abundant but thermodynamically unstable adduct leading to depurination and abasic sites) and O6-isopropylguanine (a highly pro-mutagenic adduct that directly causes G:C

Implications for Pharmaceutical Risk Assessment

Under ICH M7 guidelines, the identification of an N-nitroso structural alert typically triggers a default assumption of the "Cohort of Concern," requiring stringent control limits (e.g., AI of 18 ng/day) due to the potent carcinogenicity of standard nitrosamines. However, understanding the metabolic independence of N-nitrosoamides like NIPAM-NO is critical for accurate in vitro testing.

If a pharmaceutical sponsor mistakenly relies solely on standard +S9 Ames testing for an N-nitrosoamide impurity, the nucleophilic scavenging effect of the S9 mix could mask the compound's true genotoxic potential, leading to flawed risk assessments. Regulatory submissions must explicitly justify the use of optimized -S9 conditions and pre-incubation methodologies when evaluating amides of nitrous acid to ensure that the direct-acting electrophilic risk is properly captured and quantified.

References

1.[1] Evaluation of Nitrosamide Formation in the Cytochrome P450-Mediated Metabolism of Tobacco-Specific Nitrosamines. Chemical Research in Toxicology (ACS Publications), 2016. URL:[Link] 2.[2] Nitrosamines and Related N-Nitroso Compounds. Chemistry and Biochemistry. ACS Symposium Series, Volume 553, 1994. URL:[Link] 3.[5] Evolution of Research on the DNA Adduct Chemistry of N-Nitrosopyrrolidine and Related Aldehydes. Chemical Research in Toxicology (ACS Publications), 2011. URL:[Link] 4.[4] tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry (ACS Publications), 2017. URL:[Link]

Sources

Application Note: Advanced Sample Preparation Strategies for the Analysis of Thermally Unstable Nitrosamides

Abstract

Nitrosamides represent a class of N-nitroso compounds that are of increasing concern as potential impurities in pharmaceutical products and other matrices. A primary analytical challenge they present is their inherent thermal instability, which often leads to decomposition under the conditions of traditional chromatographic techniques like Gas Chromatography (GC).[1][2] This degradation results in significant underestimation or complete analytical failure. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on robust sample preparation protocols designed to preserve the integrity of thermally unstable nitrosamides. We will explore the chemical basis of their instability, establish core principles for sample handling, and provide detailed, step-by-step protocols for extraction from solid dosage forms and biological matrices, all tailored for subsequent analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the preferred method for thermally labile compounds.[3][4][5]

The Challenge: Understanding Nitrosamide Instability

Unlike their more commonly discussed nitrosamine counterparts, nitrosamides (possessing an R-CO-N(R')-N=O structure) are particularly susceptible to degradation. The primary pathway for this degradation is thermal decomposition, which can be influenced by factors such as the solvent environment and the nature of the substituents on the molecule.[6] The fundamental instability arises from the relative weakness of the Nitrogen-Nitrogen (N-N) bond, which can cleave under thermal stress.

However, heat is not the sole factor. Researchers must also consider:

-

Photolytic Degradation: Nitrosamides can be sensitive to light, particularly UV radiation, which can induce decomposition.[7][8] All sample preparation steps should, therefore, be conducted in amber glassware or under light-protected conditions.

-

pH-Dependent Hydrolysis: Extreme pH conditions, particularly strong acidity, can catalyze the breakdown of nitrosamides. Sample extraction and processing should occur in buffered, near-neutral solutions whenever possible.

-

Artifact Formation: A significant risk during sample preparation is the in-situ formation of nitrosamides from precursor amines and nitrosating agents present in the sample matrix or reagents.[7] This can lead to a false positive or an overestimation of the contaminant level.

Caption: Key environmental factors leading to nitrosamide degradation.

Core Principles for Handling Thermally Labile Compounds

To ensure accurate and reproducible results, a preparative strategy grounded in analyte preservation is paramount. The entire workflow, from initial sample handling to final injection, must be optimized to minimize degradation.

Caption: A workflow emphasizing core principles for analyte preservation.

Key tenets of this approach include:

-

Maintain Low Temperatures: All solutions, solvents, and equipment should be pre-chilled. Extractions and incubations should be performed on an ice bath. If solvent evaporation is necessary, it should be done under a gentle stream of nitrogen with minimal to no heating.

-

Use Stabilizing Agents: To prevent artifactual formation, consider adding an inhibitor to the extraction solvent. Ascorbic acid or sulfamic acid are commonly used to quench residual nitrosating agents.[7]

-

Incorporate Internal Standards Early: A stable isotope-labeled (SIL) internal standard corresponding to the target nitrosamide should be added at the very beginning of the sample preparation process. This allows for the correction of analyte loss during the multi-step workflow, ensuring accurate quantification.

-

Optimize Extraction Efficiency: Use gentle but efficient extraction techniques. While sonication can aid dissolution, it should be performed in short bursts in a chilled bath to prevent localized heating.

-

Analyze Promptly: After preparation, samples should be stored in an autosampler cooled to 4-10°C and analyzed as quickly as possible to prevent degradation in the final solution.

Recommended Analytical Technique: LC-MS/MS

Given the thermal lability of nitrosamides, Gas Chromatography is not a suitable technique. Liquid Chromatography (LC) coupled with tandem mass spectrometry (MS/MS) is the definitive analytical choice.[3][9][10]

-

Separation: LC separation occurs at or near room temperature, preserving the analyte's integrity.[4]

-

Ionization: "Soft" ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) allow the transfer of the intact nitrosamide molecule into the gas phase for detection without inducing fragmentation.[11]

-

Detection: Tandem mass spectrometry (MS/MS) provides unparalleled sensitivity and selectivity, which is crucial for detecting impurities at the trace levels required by regulatory bodies.[12][13]

Detailed Application Protocols

The following protocols are designed as robust starting points. Method validation according to ICH Q2(R1) guidelines is required to demonstrate suitability for a specific matrix and analyte.[14]

Protocol 4.1: Extraction from a Solid Pharmaceutical Dosage Form

This protocol details the extraction of a thermally unstable nitrosamide from a tablet matrix.

Materials:

-

Extraction Solvent: 50:50 (v/v) Acetonitrile:10 mM Ammonium Formate buffer (pH 7.0), containing 0.1% (w/v) Ascorbic Acid. Pre-chilled to 4°C.

-

Internal Standard (IS) Spiking Solution: Appropriate SIL-nitrosamide at a known concentration.

-

Solid Phase Extraction (SPE) Cartridges: Polymeric reversed-phase (e.g., Strata-X) suitable for the analyte of interest.

-

Reconstitution Solvent: 90:10 (v/v) Water:Acetonitrile. Pre-chilled to 4°C.

-

Amber autosampler vials.

Procedure:

-

Sample Weighing: Accurately weigh a representative number of tablets and calculate the average weight. Cryo-grind the tablets to a fine, homogenous powder using a mortar and pestle chilled with liquid nitrogen or in a cryogenic mill.

-

Extraction: a. Accurately weigh an amount of powder equivalent to one dosage unit into a 50 mL polypropylene tube. b. Add the SIL-Internal Standard spiking solution directly to the powder. c. Add 20 mL of pre-chilled Extraction Solvent. d. Vortex for 30 seconds, then place in an ice-water bath sonicator for 10 minutes. e. Centrifuge at 4000 x g for 15 minutes at 4°C.

-

SPE Cleanup: a. Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water, and finally 3 mL of pre-chilled Extraction Solvent. Do not let the sorbent go dry. b. Carefully load 5 mL of the supernatant from step 2e onto the SPE cartridge. c. Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences. d. Elute the nitrosamide with 3 mL of methanol into a clean collection tube.

-

Concentration and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C. b. Reconstitute the residue in 1.0 mL of pre-chilled Reconstitution Solvent. c. Vortex briefly and transfer the solution to an amber autosampler vial for immediate LC-MS/MS analysis.

Protocol 4.2: Extraction from a Biological Matrix (Human Plasma)

This protocol describes a protein precipitation and liquid-liquid extraction (LLE) workflow.

Materials:

-

Precipitation/Extraction Solvent: Acetonitrile containing 1% Formic Acid and the SIL-Internal Standard at a known concentration. Pre-chilled to -20°C.

-

LLE Solvent: Dichloromethane (DCM). Pre-chilled to 4°C.

-

Reconstitution Solvent: 50:50 (v/v) Water:Methanol. Pre-chilled to 4°C.

-

Amber autosampler vials.

Procedure:

-

Sample Thawing: Thaw plasma samples on an ice bath.

-

Protein Precipitation: a. Aliquot 200 µL of plasma into a 2 mL microcentrifuge tube. b. Add 800 µL of the pre-chilled (-20°C) Precipitation/Extraction Solvent containing the internal standard. c. Vortex vigorously for 1 minute to ensure complete protein precipitation. d. Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Liquid-Liquid Extraction (LLE): a. Transfer the supernatant from step 2d to a new 15 mL tube. b. Add 2 mL of 10 mM Ammonium Formate buffer (pH 7.0). c. Add 5 mL of pre-chilled DCM. d. Cap and vortex for 2 minutes. Centrifuge at 3000 x g for 5 minutes at 4°C to separate the layers. e. Carefully transfer the lower organic (DCM) layer to a clean collection tube.

-

Concentration and Reconstitution: a. Evaporate the DCM layer to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C. b. Reconstitute the residue in 200 µL of pre-chilled Reconstitution Solvent. c. Vortex briefly and transfer to an amber autosampler vial with a micro-insert for immediate LC-MS/MS analysis.

Expected Performance & Data Management

Adherence to these protocols should yield robust and reliable data. The primary goal is to achieve accurate quantification at levels that meet or exceed regulatory requirements, which are often in the parts-per-billion (ppb) or ng/g range.

| Parameter | Expected Performance | Rationale |

| Limit of Quantitation (LOQ) | ≤ 10 ppb (ng/g) | Modern LC-MS/MS systems are highly sensitive, and this level is often required to meet regulatory acceptable intake (AI) limits.[3][15] |

| Analyte Recovery | 70 - 130% | This range, corrected by the internal standard, indicates an efficient and consistent extraction process.[16] |

| Precision (%RSD) | < 15% | Demonstrates the reproducibility of the entire sample preparation and analysis workflow. |

| Linearity (r²) | ≥ 0.995 | Confirms a linear relationship between concentration and instrument response across the desired analytical range. |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Analyte Recovery | - Analyte degradation during workup.- Inefficient extraction from matrix.- Poor retention/elution on SPE. | - Verify all steps are performed under cold conditions.- Increase extraction time or test alternative solvents.- Re-evaluate SPE sorbent, wash, and elution solvents. |

| High Result Variability | - Inconsistent sample processing.- Incomplete protein precipitation.- Sample instability in autosampler. | - Ensure precise and consistent execution of each step.- Increase ratio of precipitation solvent to sample.- Analyze samples immediately after preparation; verify autosampler cooling. |

| Carryover in LC-MS | - Strong analyte adsorption to LC components. | - Develop a robust column wash method between injections, including a strong organic solvent (e.g., isopropanol). |

| Suspected Artifact Formation | - Presence of nitrosating agents in the matrix or reagents. | - Incorporate a quenching agent like ascorbic acid into the extraction solvent.[7]- Test reagent blanks for contamination. |

Conclusion

The successful analysis of thermally unstable nitrosamides is critically dependent on a meticulously designed sample preparation strategy that prioritizes analyte preservation. By controlling temperature, light exposure, and pH, and by preventing artifactual formation, researchers can mitigate the inherent instability of these compounds. The combination of chilled, inhibited extractions with the sensitivity and specificity of LC-MS/MS provides a powerful and reliable workflow. The protocols and principles outlined in this guide offer a validated framework for obtaining accurate, reproducible data, thereby ensuring product safety and regulatory compliance.

References

- Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC. (n.d.). National Center for Biotechnology Information.

- Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. (2025, November 7). ACS Publications.

- Top 5 Nitrosamine Testing Methods (LC-MS, GC-MS, HRMS). (2026, February 17). ResolveMass Laboratories Inc..

- Liquid Chromatography Mass Spectrometry (LC-MS) Information. (n.d.). Thermo Fisher Scientific.

- Analysis of Thermally Unstable Compounds by a Liquid Chromatography/Mass Spectrometry Particle Beam Interface with a Modified Ion Source. (n.d.). ACS Publications.

- Mechanism(s) of thermal decomposition of N-Nitrosoamides : A density functional theory study. (2019, March 19). DiVA portal.

- Quantitative determination of N-nitrosamine impurities in API and drug products by LC−MS/MS. (n.d.). Bioanalysis Zone.

- An automated sample preparation workflow for the analysis of nitrosamines in metformin. (n.d.). Thermo Fisher Scientific.

- Nitrosamine impurity analysis of pharmaceuticals by EMA and FDA guidelines. (2025, February 10). Measurlabs.

- Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. (2023, September 8). European Directorate for the Quality of Medicines & HealthCare.

- Trends and Challenges in Nitrosamine Testing: Part Two. (2025, March 12). The Analytical Scientist.

- Nitrosamine management in aqueous amines for post-combustion carbon capture. (n.d.). University of Texas at Austin.

- Rapid and Sensitive Determination of Airborne N-Nitrosamines Using the Agilent Capillary Trap Sampler, Thermal Separation Probe. (2012, December 3). Agilent Technologies.

- LC-MS analysis of metabolites Basis of Chromatography. (2015, January 20). SlideShare.

- New metabolomic platform reveals extent of thermal degradation in GC–MS. (2015, October 20). Future Science.

- Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC. (n.d.). National Center for Biotechnology Information.

- In-Depth Technical Guide: Stability and Decomposition Pathways of 2-Nitrosoaniline. (n.d.). Benchchem.

- Formation of nitrosamine impurities: Discussion and advanced method development and validation using LC-MS/MS for their detection. (2024, December 12). World Journal of Biology Pharmacy and Health Sciences.

Sources

- 1. hpst.cz [hpst.cz]

- 2. bioanalysis-zone.com [bioanalysis-zone.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Liquid Chromatography Mass Spectrometry (LC-MS) Information | Thermo Fisher Scientific - US [thermofisher.com]

- 5. uab.edu [uab.edu]

- 6. Mechanism(s) of thermal decomposition of N-Nitrosoamides : A density functional theory study [su.diva-portal.org]

- 7. theanalyticalscientist.com [theanalyticalscientist.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bioanalysis-zone.com [bioanalysis-zone.com]

- 11. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]

- 13. wjbphs.com [wjbphs.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. measurlabs.com [measurlabs.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

Application Note: High-Performance Liquid Chromatography (HPLC) for the Separation of N-isopropyl-N-nitrosoacetamide Isomers

Abstract

This application note presents a detailed protocol and scientific rationale for the separation of N-isopropyl-N-nitrosoacetamide isomers using High-Performance Liquid Chromatography (HPLC). N-nitroso compounds are a class of genotoxic impurities of significant concern in the pharmaceutical industry, and their accurate analysis is critical for drug safety. The partial double-bond character of the N-N bond in nitrosamines gives rise to rotational isomers (E/Z or syn/anti), which may exhibit different toxicological profiles and often present unique chromatographic challenges.[1][2] This guide provides a robust reversed-phase HPLC method, moving beyond standard C18 chemistries to achieve optimal resolution. We detail the causality behind the selection of stationary phase, mobile phase composition, and detection parameters, offering a self-validating protocol for researchers, quality control analysts, and drug development professionals.

Principle of Separation: The Challenge of N-isopropyl-N-nitrosoacetamide Isomers

N-isopropyl-N-nitrosoacetamide is a small molecule whose primary isomeric challenge in a chromatographic context is the presence of rotational isomers (also known as rotamers). This phenomenon arises from the restricted rotation around the nitrogen-nitrogen (N-N) bond due to its partial double-bond character.

The energy barrier for the interconversion of these isomers can be low enough that dynamic chromatographic behavior is observed, such as peak broadening or the appearance of two distinct peaks for a single compound.[1] The goal of the analytical method is to either resolve these two isomers into distinct peaks for individual quantification or to coalesce them into a single, sharp peak by adjusting chromatographic parameters like temperature.[3] For regulatory purposes, it is often necessary to sum the areas of both isomeric peaks for total quantification.[2] This protocol focuses on achieving baseline resolution to ensure the highest accuracy.

Recommended HPLC-UV/MS Methodology

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most suitable technique for analyzing small molecules like N-isopropyl-N-nitrosoacetamide.[4][5][6] For enhanced selectivity required for isomer separation, a Pentafluorophenyl (PFP) stationary phase is recommended. PFP columns offer multiple retention mechanisms—hydrophobic, π-π, and dipole-dipole interactions—which are particularly effective for separating molecules with minor structural differences, such as positional or rotational isomers.[7]

Instrumentation, Materials, and Reagents

-

HPLC/UHPLC System: A system equipped with a binary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector. An LC-MS/MS system is required for high-sensitivity analysis.[7][8]

-

Analytical Column: Pentafluorophenyl (PFP) column, 100 x 3.0 mm, 2.7 µm particle size.

-

Reagents:

-

Acetonitrile (ACN), HPLC or LC-MS grade.

-

Water, HPLC or LC-MS grade.

-

Formic Acid (FA), LC-MS grade.

-

-

Reference Standard: N-isopropyl-N-nitrosoacetamide reference standard.

Chromatographic Conditions

| Parameter | Recommended Setting |

| Column | Pentafluorophenyl (PFP), 100 x 3.0 mm, 2.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Program | Time (min) |

| 0.0 | |

| 1.0 | |

| 8.0 | |

| 8.1 | |

| 10.0 | |

| 10.1 | |

| 12.0 | |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 5 µL |

| Run Time | 12 minutes |

Detector Conditions

| Detector | Parameter | Recommended Setting |

| UV / PDA | Wavelength | 235 nm |

| MS/MS | Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition | To be determined empirically. Example for a related compound (NDIPA, C6H14N2O): Precursor Ion [M+H]+ m/z 131.1, Product Ions m/z 89.1, 43.1. | |

| Key Parameters | Capillary Voltage: 3.5 kV; Gas Temperature: 300 °C; Gas Flow: 8 L/min. |

Step-by-Step Experimental Protocol

Standard Preparation

-

Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of the N-isopropyl-N-nitrosoacetamide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (Diluent).

-

Working Standard (e.g., 1.0 µg/mL): Pipette 1.0 mL of the Stock Solution into a 100 mL volumetric flask and dilute to volume with the Diluent. This working standard is used for system suitability and quantification.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the Stock Solution to cover the desired concentration range (e.g., from the Limit of Quantification (LOQ) to 150% of the target concentration).

Sample Preparation

-

Accurately weigh a sample amount equivalent to a target concentration of the analyte (if known) into a suitable volumetric flask.

-

Add Diluent to approximately 75% of the final volume.

-

Vortex or sonicate the sample for 5-10 minutes to ensure complete dissolution.

-

Allow the solution to return to room temperature, then dilute to the final volume with Diluent.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

HPLC System Setup and Equilibration

-

Install the specified Pentafluorophenyl (PFP) column into the column compartment.

-

Prime the binary pump with Mobile Phase A and Mobile Phase B to ensure bubble-free lines.

-

Set the column temperature to 35 °C.

-

Begin the mobile phase flow at the initial gradient conditions (90% A, 10% B) at 0.5 mL/min.

-

Equilibrate the system for at least 15-20 minutes or until a stable baseline is achieved.

Data Acquisition and Processing

-

Create a sequence table including blank injections (Diluent), system suitability injections (Working Standard), calibration standards, and prepared samples.

-

Execute the sequence.

-

After the run, process the data. Identify the peaks corresponding to the N-isopropyl-N-nitrosoacetamide isomers.

-

For quantification, sum the peak areas of both resolved isomers. Construct a calibration curve by plotting the summed peak area against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the samples using the linear regression equation from the calibration curve.

Rationale and Optimization Insights (The "Why")

Column Selection: Beyond C18

While C18 columns are the most common in reversed-phase chromatography, they rely primarily on hydrophobic interactions.[9] This can be insufficient for resolving structurally similar isomers that have nearly identical hydrophobicity. The PFP phase provides multiple interaction modes:

-

Hydrophobic Interactions: Similar to C18.

-

π-π Interactions: The electron-rich fluorophenyl ring interacts with analytes containing aromatic or double bonds.

-

Dipole-Dipole & Ion-Exchange Interactions: The electronegative fluorine atoms create a strong dipole, enhancing selectivity for polar or charged analytes.

This multi-modal interaction capability is crucial for differentiating the subtle electronic and steric differences between the E/Z isomers of N-isopropyl-N-nitrosoacetamide.[7]

Mobile Phase Strategy

-

Acetonitrile: Chosen as the organic modifier (Mobile Phase B) for its low viscosity and UV transparency.

-

Formic Acid (0.1%): The addition of a mild acid serves two purposes. First, it helps to control the ionization state of any acidic or basic functional groups in the analyte or matrix, leading to more consistent retention times and improved peak shapes.[10] Second, for LC-MS applications, it promotes protonation of the analyte, which is essential for efficient ionization in positive ESI mode.

The Role of Temperature

Temperature can significantly impact the separation of rotational isomers.

-

Lower Temperatures (e.g., 5-15 °C): Can slow the rate of on-column interconversion between the E and Z forms, potentially leading to better resolution and two sharper peaks.[1]

-

Higher Temperatures (e.g., 80-90 °C): Can accelerate the interconversion rate to the point where the two isomer peaks merge (coalesce) into a single, averaged peak. This can be advantageous if baseline separation is not achievable and a single peak is desired for simplified quantification.[3]

The recommended starting temperature of 35 °C is a moderate choice that balances viscosity, efficiency, and the kinetics of isomer interconversion. It should be considered a key parameter for optimization.

Expected Results and Discussion

Under the proposed conditions, one would expect to see two distinct, well-resolved peaks corresponding to the E and Z isomers of N-isopropyl-N-nitrosoacetamide.

Table 3. Expected Chromatographic Performance

| Parameter | Target Value | Justification |

| Retention Time (Isomer 1) | ~ 5.2 min | Hypothetical value based on typical elution for a small polar molecule |

| Retention Time (Isomer 2) | ~ 5.8 min | Slightly more retained due to conformational differences |

| Resolution (Rs) | > 1.5 | Ensures accurate baseline integration for reliable quantification. |